molecular formula C6H3BrClFO B2670519 2-Bromo-5-chloro-4-fluorophenol CAS No. 181288-96-0

2-Bromo-5-chloro-4-fluorophenol

Cat. No.: B2670519
CAS No.: 181288-96-0
M. Wt: 225.44
InChI Key: WKFLSXFQSNTOQC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-fluorophenol typically involves halogenation reactions. One common method is the bromination of 5-chloro-4-fluorophenol using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Iron(III) bromide or aluminum chloride

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit microbial growth by disrupting cell wall synthesis or enzyme function . In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize intermediates and transition states .

Comparison with Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-5-fluorophenol
  • 5-Bromo-2-chloro-4-fluorophenol

Comparison: 2-Bromo-5-chloro-4-fluorophenol is unique due to the presence of three different halogen atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds with fewer halogens, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

2-bromo-5-chloro-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFLSXFQSNTOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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